molecular formula C21H30N4O2 B2890857 3-(4-Ethylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione CAS No. 887846-45-9

3-(4-Ethylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione

Cat. No. B2890857
CAS RN: 887846-45-9
M. Wt: 370.497
InChI Key: WRNNVWRHSIDTQR-UHFFFAOYSA-N
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Description

3-(4-Ethylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. This compound is commonly known as EPPTB and is a potent inhibitor of the protein-protein interaction between the dopamine D2 receptor and the G protein.

Scientific Research Applications

Anticonvulsant Applications and Mechanisms

Research has demonstrated the synthesis of a series of N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs, revealing significant anticonvulsant properties. These compounds were evaluated using various seizure models, such as the maximum electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. The findings highlighted several compounds with potent anticonvulsant activities, suggesting mechanisms of action that could involve modulation of sodium and calcium channels, indicative of their therapeutic potential in epilepsy treatment (Rybka et al., 2014); (Kamiński et al., 2011); (Kamiński et al., 2013).

Structural and Physicochemical Characterizations

The structural and physicochemical characterizations of these derivatives have been a focal point of research, providing insights into their potential biological activities and interactions. Studies have analyzed the crystal and molecular structures of certain derivatives, offering valuable information on the conformational preferences and interactions that may underpin their pharmacological profiles (Karczmarzyk & Malinka, 2008).

Neurological and Cardiovascular Properties

Beyond anticonvulsant applications, investigations into the broader pharmacological potential of these compounds have also been conducted, including their antiarrhythmic, antihypertensive, and adrenolytic activities. This research suggests that derivatives containing specific substituents may offer multifaceted therapeutic benefits, further emphasizing the versatility of this chemical scaffold in drug development (Malawska et al., 2002).

properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-2-22-12-14-24(15-13-22)19-16-20(26)25(21(19)27)18-8-6-17(7-9-18)23-10-4-3-5-11-23/h6-9,19H,2-5,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNNVWRHSIDTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione

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